molecular formula C5H10N6 B13109105 4-Hydrazinyl-6-(1-methylhydrazinyl)pyrimidine CAS No. 663909-90-8

4-Hydrazinyl-6-(1-methylhydrazinyl)pyrimidine

Cat. No.: B13109105
CAS No.: 663909-90-8
M. Wt: 154.17 g/mol
InChI Key: GQVUYVCFRXMBPA-UHFFFAOYSA-N
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Description

4-Hydrazinyl-6-(1-methylhydrazinyl)pyrimidine is a heterocyclic compound with the molecular formula C5H10N6. This compound is characterized by the presence of two hydrazinyl groups attached to a pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydrazinyl-6-(1-methylhydrazinyl)pyrimidine typically involves the reaction of pyrimidine derivatives with hydrazine and methylhydrazine under controlled conditions. One common method starts with the acylation of ethyl 2-amino-6-(trifluoromethyl)nicotinate, followed by cyclization, chlorination, and subsequent reactions with hydrazine and methylhydrazine .

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

4-Hydrazinyl-6-(1-methylhydrazinyl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrimidine derivatives.

    Reduction: Reduction reactions can modify the hydrazinyl groups, leading to different substituted pyrimidines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can produce a variety of functionalized pyrimidines .

Scientific Research Applications

4-Hydrazinyl-6-(1-methylhydrazinyl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hydrazinyl-6-(1-methylhydrazinyl)pyrimidine involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it may inhibit key enzymes or disrupt cellular processes in microorganisms. The exact pathways and molecular targets can vary depending on the specific application and the organism or system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydrazinyl-6-(1-methylhydrazinyl)pyrimidine is unique due to its dual hydrazinyl groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its broad range of biological activities make it a valuable compound in scientific research .

Properties

CAS No.

663909-90-8

Molecular Formula

C5H10N6

Molecular Weight

154.17 g/mol

IUPAC Name

1-(6-hydrazinylpyrimidin-4-yl)-1-methylhydrazine

InChI

InChI=1S/C5H10N6/c1-11(7)5-2-4(10-6)8-3-9-5/h2-3H,6-7H2,1H3,(H,8,9,10)

InChI Key

GQVUYVCFRXMBPA-UHFFFAOYSA-N

Canonical SMILES

CN(C1=NC=NC(=C1)NN)N

Origin of Product

United States

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